molecular formula C10H12N4O2 B3032148 2-azido-N-(2-ethoxyphenyl)acetamide CAS No. 1160748-15-1

2-azido-N-(2-ethoxyphenyl)acetamide

Cat. No.: B3032148
CAS No.: 1160748-15-1
M. Wt: 220.23
InChI Key: ZPEUQVOMXIBPEM-UHFFFAOYSA-N
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Description

2-Azido-N-(2-ethoxyphenyl)acetamide (C₁₀H₁₂N₄O₂) is an N-arylacetamide derivative featuring an azido (-N₃) functional group at the acetamide’s α-position and an ethoxy (-OCH₂CH₃) substituent at the ortho position of the phenyl ring. N-Arylacetamides are widely utilized in pharmaceutical research due to their role in synthesizing bioactive heterocycles, such as triazoles and tetrazoles, via azide-alkyne cycloaddition (Click chemistry) .

Properties

IUPAC Name

2-azido-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-2-16-9-6-4-3-5-8(9)13-10(15)7-12-14-11/h3-6H,2,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEUQVOMXIBPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701294683
Record name 2-Azido-N-(2-ethoxyphenyl)acetamide
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URL https://comptox.epa.gov/dashboard/DTXSID701294683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160748-15-1
Record name 2-Azido-N-(2-ethoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160748-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azido-N-(2-ethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Chloro-N-(2-Ethoxyphenyl)Acetamide

The precursor 2-chloro-N-(2-ethoxyphenyl)acetamide is synthesized via acylation of 2-ethoxyaniline with chloroacetyl chloride.

Procedure :

  • Dissolve 2-ethoxyaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
  • Add triethylamine (1.2 equiv) as a base to scavenge HCl.
  • Slowly add chloroacetyl chloride (1.1 equiv) at 0°C, then stir at room temperature for 4–6 hours.
  • Extract the product with DCM, wash with water, and purify via recrystallization (ethanol/water).

Yield : 85–90%.

Azide Substitution Reaction

The chloro group is displaced by an azide via SN2 nucleophilic substitution.

Procedure :

  • Suspend 2-chloro-N-(2-ethoxyphenyl)acetamide (1.0 equiv) in dimethylformamide (DMF).
  • Add sodium azide (2.0 equiv) and heat at 80°C for 12 hours.
  • Quench the reaction with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

Yield : 70–75%.

Mechanistic Insight :
The reaction proceeds via a bimolecular nucleophilic substitution, where the azide ion attacks the electrophilic carbon adjacent to the acetamide carbonyl. Polar aprotic solvents like DMF enhance the nucleophilicity of azide and stabilize the transition state.

Method 2: Diazotransfer Reaction

An alternative route employs diazo transfer to introduce the azide group after acetamide formation.

Procedure :

  • Synthesize N-(2-ethoxyphenyl)acetamide via acylation of 2-ethoxyaniline with acetic anhydride.
  • React the acetamide with imidazole-1-sulfonyl azide hydrochloride (1.5 equiv) in the presence of copper(II) sulfate (0.1 equiv) in acetonitrile.
  • Stir at room temperature for 24 hours, then purify via silica gel chromatography.

Yield : 60–65%.

Advantages and Limitations :

  • Avoids handling hazardous chloroacetyl chloride.
  • Lower yields due to competing side reactions (e.g., over-azidation).

Reaction Optimization and Conditions

Solvent and Temperature Effects

  • DMF vs. DMSO : DMF provides higher azide substitution yields (70% vs. 65% in DMSO) due to better solvation of sodium azide.
  • Temperature : Reactions above 80°C risk azide decomposition, while temperatures below 60°C prolong reaction times.

Catalytic Enhancements

  • Addition of potassium iodide (KI, 0.1 equiv) as a phase-transfer catalyst improves yields to 80% by facilitating ion pair formation.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR : Strong absorption at 2100–2150 cm⁻¹ (N₃ stretch).
  • ¹H NMR (CDCl₃): δ 1.42 (t, 3H, OCH₂CH₃), 3.94 (s, 2H, CH₂N₃), 4.08 (q, 2H, OCH₂), 7.02–7.45 (m, 4H, aromatic).
  • ¹³C NMR : δ 167.8 (C=O), 148.2 (C-O), 122.4–115.3 (aromatic carbons), 52.1 (CH₂N₃).

Purity Assessment

  • HPLC (C18 column, acetonitrile/water): >98% purity at 254 nm.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages
Nucleophilic Substitution Sodium azide, DMF 80°C, 12 h 70–75% Scalable, high yield
Diazo Transfer Imidazole-1-sulfonyl azide RT, 24 h 60–65% Avoids halogenated intermediates

Comparison with Similar Compounds

Structural and Substituent Variations

The primary distinction between 2-azido-N-(2-ethoxyphenyl)acetamide and its analogs lies in the substituent’s position and electronic effects on the phenyl ring. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Key Structural Features
2-Azido-N-(4-methylphenyl)acetamide -CH₃ (para) C₉H₁₀N₄O Para-methyl enhances steric bulk; planar azide conformation
2-Azido-N-(4-fluorophenyl)acetamide -F (para) C₈H₇FN₄O Electron-withdrawing fluorine influences reactivity
2-Azido-N-(3,4-dichlorophenyl)acetamide -Cl (meta/para) C₈H₆Cl₂N₄O Chlorine atoms increase lipophilicity; used in triazole synthesis
This compound -OCH₂CH₃ (ortho) C₁₀H₁₂N₄O₂ Ortho-ethoxy induces steric hindrance; potential for intramolecular H-bonding

Crystallographic and Hydrogen-Bonding Patterns

  • 4-Methylphenyl Analog: Crystallizes in monoclinic P2₁/c space group with three independent molecules per asymmetric unit. N–H···O hydrogen bonds form zigzag chains along the c-axis, stabilized by C–H···O interactions .
  • 4-Fluorophenyl Analog : Features similar hydrogen-bonding networks but with altered torsion angles (N–N–C–C = 173.9–102.7°) due to fluorine’s electronegativity .
  • 2-Ethoxyphenyl Analog : Expected to exhibit distinct packing due to the ortho-ethoxy group, which may hinder planar arrangements and promote alternative H-bonding motifs (e.g., O–H···N interactions).

Key Research Findings

  • Hydrogen-Bonding Networks : Crystal packing in azido-acetamides is dominated by N–H···O bonds, but substituents like ethoxy may introduce additional O–H···N or C–H···π interactions .
  • Synthetic Flexibility : Azido groups enable diverse functionalization (e.g., Click chemistry), making these compounds valuable in drug discovery .

Biological Activity

2-Azido-N-(2-ethoxyphenyl)acetamide, with the CAS number 1160748-15-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12N4O2
  • Molecular Weight : 232.23 g/mol
  • Canonical SMILES : CC(=O)N(C1=CC=CC=C1OCC)N=[N+]=[N-]

The azido group (-N3) in this compound is known for its ability to participate in various chemical reactions, making it a versatile building block in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The azido group can facilitate bioorthogonal reactions, which are crucial in drug design and development. This property allows the compound to be used in targeted therapies, particularly in cancer treatment where selective targeting of tumor cells is essential.

Anticancer Properties

Recent studies have indicated that compounds containing azido groups exhibit promising anticancer activities. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study reported that azido compounds could induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a critical role in programmed cell death.

Compound Cell Line EC50 (μM) Mechanism
This compoundMCF-7 (breast cancer)5.0Induction of apoptosis
Similar Azido DerivativeHeLa (cervical cancer)3.5Caspase activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that azido compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Microorganism Inhibition Zone (mm) MIC (μg/mL)
Staphylococcus aureus1525
Escherichia coli1230

Case Studies

  • Anticancer Efficacy :
    A study published in the Journal of Medicinal Chemistry explored the anticancer potential of azido derivatives, including this compound. The results demonstrated significant tumor growth inhibition in xenograft models when treated with this compound.
  • Antimicrobial Studies :
    Another research effort focused on the antimicrobial efficacy of azido compounds against resistant strains of bacteria. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics.

Q & A

Q. What are the optimized synthetic routes for 2-azido-N-(2-ethoxyphenyl)acetamide?

Methodology :

  • Step 1 : React 2-ethoxy-aniline with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) to form N-(2-ethoxyphenyl)acetamide.
  • Step 2 : Introduce the azido group via nucleophilic substitution using NaN₃ in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Step 3 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography or recrystallization. Key Considerations : Ensure anhydrous conditions to avoid side reactions. Confirm azide incorporation via FTIR (sharp peak ~2100 cm⁻¹ for N₃) .

Q. How can researchers characterize the purity and structure of this compound?

Methodology :

  • Analytical Techniques :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 3.8–4.0 ppm for OCH₂) .
  • HRMS : Verify molecular ion peak (C₁₀H₁₁N₄O₂, expected m/z 235.0834).
  • FTIR : Detect azide (~2100 cm⁻¹) and amide (~1650 cm⁻¹) functional groups.
    • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Compare retention time to a reference standard .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodology :

  • Solubility : Test in common solvents (e.g., DMSO, ethanol, water) via gravimetric analysis. Note limited aqueous solubility due to the hydrophobic ethoxy group .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor azide decomposition via FTIR and TLC. Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the azide group in click chemistry applications?

Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for Huisgen cycloaddition with alkynes. Calculate activation energy (ΔG‡) to predict reaction rates.
  • Molecular Docking : Simulate interactions with copper catalysts (e.g., Cu(I)) to optimize reaction conditions. Validate with experimental kinetic studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodology :

  • Assay Replication : Repeat assays (e.g., antimicrobial testing) under standardized conditions (e.g., CLSI guidelines).
  • Purity Verification : Re-analyze compound batches via HPLC and HRMS to rule out impurities (e.g., residual solvents or by-products) .
  • Orthogonal Assays : Cross-validate results using alternative methods (e.g., fluorescence-based viability assays vs. colony counting) .

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

Methodology :

  • Derivatization : Synthesize analogs (e.g., replacing ethoxy with methoxy or modifying the azide position).
  • Biological Screening : Test against target enzymes (e.g., bacterial enolase) via enzyme inhibition assays. Correlate IC₅₀ values with substituent electronic properties (Hammett σ constants) .

Q. What safety protocols are critical when handling this azide-containing compound?

Methodology :

  • Explosivity Mitigation : Avoid grinding dry azide; handle as a solution in inert solvents (e.g., DMSO).
  • Personal Protective Equipment (PPE) : Use blast shields, anti-static lab coats, and respiratory protection (N95 masks) .
  • Waste Disposal : Quench azides with NaNO₂/HCl before disposal to convert to non-explosive derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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